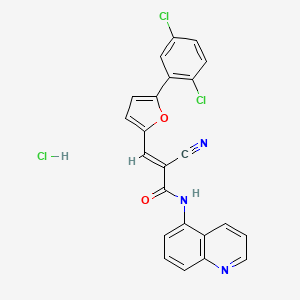

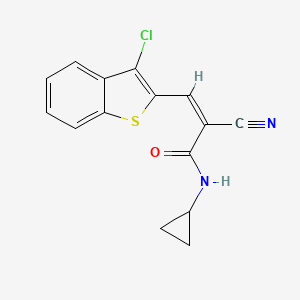

(Z)-3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-cyclopropylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-cyclopropylprop-2-enamide, commonly known as CCPA, is a chemical compound that has been extensively studied for its potential use in scientific research. CCPA belongs to the family of benzothiophene derivatives and is known to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Enantioselective Synthesis

Research involving the highly enantioselective hydrogenation of exocyclic enamides, such as (Z)-3-arylidene-4-acyl-3,4-dihydro-2H-benzoxazines, highlights the importance of these compounds in achieving high enantiomeric excesses in synthesized products. This process, catalyzed by the Rh/(R,R)-Me-Duphos complex, is crucial for producing chiral molecules that are significant in pharmaceutical synthesis (Zhou, Yang, & Han, 2005).

Heterocyclic Compound Synthesis

The synthesis and characterization of (Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one from benzoylacetone and 4-chloroaniline, catalyzed by formic acid, demonstrate the preparation of heterocyclic compounds with potential applications in material science and pharmacology. This work emphasizes the structural and thermal properties of such compounds, offering insights into their stability and reactivity (Patil et al., 2012).

Novel Antibiotic Synthesis

Research on 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide demonstrates its potential in synthesizing new antibiotic and antibacterial drugs. This compound's reaction with various nucleophiles to yield pyrimidinone derivatives and its subsequent study against Gram-positive and Gram-negative bacteria highlight its relevance in developing new therapeutic agents (Ahmed, 2007).

Catalysis and Organic Synthesis

The development of catalyst-free, chemo-, regio-, and stereo-selective amination of alk-3-ynones for synthesizing benzodiazepines and enaminones illustrates the compound's utility in facilitating organic transformations. Such reactions enable the efficient synthesis of complex molecules with significant pharmacological properties, showcasing the broader application of related chemical frameworks in synthetic chemistry (Solan et al., 2014).

properties

IUPAC Name |

(Z)-3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-cyclopropylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c16-14-11-3-1-2-4-12(11)20-13(14)7-9(8-17)15(19)18-10-5-6-10/h1-4,7,10H,5-6H2,(H,18,19)/b9-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQTZLQFAKXTJK-CLFYSBASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=CC2=C(C3=CC=CC=C3S2)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)/C(=C\C2=C(C3=CC=CC=C3S2)Cl)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-cyclopropylprop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2399385.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2399386.png)

![Methyl 3-nitro-2-[(4-phenylpiperazino)methyl]benzenecarboxylate](/img/structure/B2399387.png)

![5-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2399388.png)

![3-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2399390.png)

![3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile](/img/structure/B2399391.png)

![Ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2399395.png)

![(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2399403.png)

![N-cyclopentyl-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2399405.png)